molecular formula C11H17NO2 B12775896 Metaterol, (R)- CAS No. 99342-72-0

Metaterol, (R)-

Cat. No.: B12775896
CAS No.: 99342-72-0
M. Wt: 195.26 g/mol
InChI Key: LVISWIXSNZQRHA-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for Metaterol is 3-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol . This nomenclature reflects its phenethylamine backbone substituted with a hydroxyl group at the meta position of the aromatic ring and an isopropylaminoethanol side chain. Systematically, Metaterol is classified as a phenylethanolamine , a subgroup of phenethylamines characterized by a β-hydroxyl group on the ethylamine side chain. Its structural relatives include norfenefrine and etilefrine, which share similar adrenergic agonist properties.

Molecular Formula and Stereochemical Configuration

Metaterol has the molecular formula C₁₁H₁₇NO₂ and a molecular weight of 195.26 g/mol . The compound features one stereocenter at the β-carbon of the ethanolamine side chain, giving rise to two enantiomers: (R)-Metaterol and (S)-Metaterol . The (R)-enantiomer corresponds to the dextrorotatory form, as determined by the Cahn-Ingold-Prelog priority rules.

Property Value
Molecular Formula C₁₁H₁₇NO₂
Molecular Weight 195.26 g/mol
CAS Registry Number 3571-71-9
IUPAC Name 3-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol
SMILES CC(C)NCC(O)C1=CC(O)=CC=C1
InChI InChI=1S/C11H17NO2/c1-8(2)12-7-11(14)9-4-3-5-10(13)6-9/h3-6,8,11-14H,7H2,1-2H3

The β-hydroxyl and isopropylamino groups are critical for its beta-adrenergic receptor binding, with the (R)-configuration exhibiting higher affinity due to spatial compatibility with the receptor’s active site.

Isomeric Forms and Enantiomeric Specificity

Metaterol exists as a racemic mixture in its synthetic form, comprising equal parts of (R)- and (S)-enantiomers. Enantiomeric specificity is significant in its pharmacological activity: the (R)-enantiomer demonstrates superior bronchodilatory effects compared to the (S)-form, a common trait among beta-adrenoceptor agonists where stereochemistry dictates receptor interaction. Studies on related phenylethanolamines, such as salbutamol, suggest that the (R)-enantiomer’s hydroxyl group orientation optimizes hydrogen bonding with conserved serine residues in the receptor’s transmembrane domain.

Crystallographic Data and Conformational Analysis

No crystallographic studies specific to Metaterol, (R)-, have been published to date. However, conformational analysis based on molecular modeling and analogous compounds reveals that the (R)-enantiomer adopts a staggered conformation in the ethanolamine side chain, minimizing steric hindrance between the hydroxyl and isopropylamino groups. This conformation aligns with active states of beta-2 adrenoceptors, facilitating agonist efficacy.

Comparative studies of phenylethanolamine derivatives suggest that the aromatic ring’s meta-hydroxyl group and the β-hydroxyl group form intramolecular hydrogen bonds in non-polar environments, stabilizing the active conformation. Such interactions are likely conserved in Metaterol, (R)-, though experimental validation remains pending.

Properties

CAS No.

99342-72-0

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

3-[(1R)-1-hydroxy-2-(propan-2-ylamino)ethyl]phenol

InChI

InChI=1S/C11H17NO2/c1-8(2)12-7-11(14)9-4-3-5-10(13)6-9/h3-6,8,11-14H,7H2,1-2H3/t11-/m0/s1

InChI Key

LVISWIXSNZQRHA-NSHDSACASA-N

Isomeric SMILES

CC(C)NC[C@@H](C1=CC(=CC=C1)O)O

Canonical SMILES

CC(C)NCC(C1=CC(=CC=C1)O)O

Origin of Product

United States

Preparation Methods

Ligand Preparation and Complex Formation

A key step in the synthesis involves preparing a chiral ligand derived from non-naturally occurring isomers of camphor, such as (−)-camphor, which is reacted with 2-picolylamine in toluene under reflux conditions with p-toluenesulfonic acid as a catalyst. The reaction removes water by distillation, and the product is purified by washing and drying to yield a yellow oil intermediate (compound VI).

Step Reagents/Conditions Outcome
1 (−)-camphor + 2-picolylamine + p-TsOH Formation of ligand intermediate
2 Reflux in toluene, water removal Ligand (VI) isolated as oil
3 Washing with NaHCO3 and water, drying MgSO4 Purified ligand

Reduction to Chiral Ligand (Compound III)

The ligand intermediate (VI) is reduced using sodium borohydride in a methanol/THF mixture at 0°C over 24 hours. Excess reducing agent is quenched with concentrated hydrochloric acid. The organic solvent is removed under reduced pressure, and the product is basified to pH 12 with sodium hydroxide, followed by extraction with dichloromethane to isolate the crude chiral ligand (III).

Step Reagents/Conditions Outcome
1 Sodium borohydride (16 eq), MeOH/THF, 0°C Reduction of ligand intermediate
2 Quench with HCl, solvent removal Removal of excess reagent
3 Basify to pH 12, extract with DCM Crude chiral ligand (III)

Henry Reaction (Nitroaldol Reaction)

The chiral ligand (III) is complexed with copper acetate in a C1-C4 alcohol solvent (preferably 1-propanol) to form a blue-colored complex. This complex is added to a cooled suspension (−5°C to −70°C, preferably −20°C to −60°C) of nitroethane and a phenolic compound (compound II). A base is added to promote the Henry reaction, yielding a mixture of stereoisomeric nitroalcohols with the desired stereoisomer (compound IV) predominating.

Step Reagents/Conditions Outcome
1 Ligand (III) + Cu(OAc)2 in 1-propanol Formation of copper-ligand complex
2 Add to nitroethane + compound II suspension Henry reaction at low temperature
3 Add base, quench with acid Mixture of nitroalcohol stereoisomers

Reduction and Deprotection

The nitro group in the mixture is reduced to an amine, and protective groups (e.g., benzyl protecting groups on phenolic hydroxyls) are removed by catalytic hydrogenation. This step yields a mixture of stereoisomers of 3-(2-amino-1-hydroxy-propyl)phenol, from which the (1R,2S) stereoisomer (Metaraminol or Metaterol, (R)-) is isolated.

Step Reagents/Conditions Outcome
1 Reduction of nitro group (various reagents) Conversion to amine
2 Catalytic hydrogenation for deprotection Removal of benzyl groups
3 Isolation of (R)-stereoisomer Pure Metaterol, (R)-

Salt Formation and Crystallization

For pharmaceutical applications, Metaterol, (R)- is converted into a pharmaceutically acceptable salt, commonly the bi-L-tartrate salt. This is achieved by dissolving L-tartaric acid in methanol and adding the Metaterol solution, followed by precipitation and crystallization from absolute ethanol to yield pure Metaterol bi-L-tartrate with yields ranging from 35% to 70%.

Step Reagents/Conditions Outcome
1 L-tartaric acid in methanol Preparation of salt solution
2 Add Metaterol solution Precipitation of salt
3 Crystallization from ethanol Pure Metaterol bi-L-tartrate

Summary Table of Preparation Steps

Step No. Process Stage Key Reagents/Conditions Product/Outcome
1 Ligand synthesis (−)-camphor, 2-picolylamine, p-TsOH, toluene reflux Ligand intermediate (VI)
2 Ligand reduction Sodium borohydride, MeOH/THF, 0°C, HCl quench Chiral ligand (III)
3 Henry reaction Ligand-Cu complex, nitroethane, base, low temp Nitroalcohol stereoisomer mixture (IV)
4 Reduction & deprotection Nitro group reduction, catalytic hydrogenation (R)-Metaterol mixture
5 Salt formation & crystallization L-tartaric acid, methanol, ethanol crystallization Pure Metaterol bi-L-tartrate salt

Chemical Reactions Analysis

Types of Reactions

Metaterol, ®- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Metaterol, ®- can yield ketones or aldehydes, while reduction can yield alcohols .

Scientific Research Applications

Metaterol, ®- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis of other compounds.

    Biology: It is used to study the effects of beta-adrenergic receptor agonists on biological systems.

    Medicine: It is used in the development of drugs for treating conditions such as asthma and cardiovascular diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

Metaterol, ®- exerts its effects by binding to beta-adrenergic receptors in the body. This binding activates the receptors, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The increase in cAMP levels results in various physiological effects, such as relaxation of smooth muscles, increased heart rate, and bronchodilation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Metaterol, ®- is unique in its specific action on beta-adrenergic receptors and its ability to mimic the effects of the sympathetic nervous system. Its specific enantiomeric form, ®-, also contributes to its unique pharmacological properties .

Q & A

Q. How can researchers design enantioselective synthesis protocols for Metaterol, (R)- to ensure high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., organocatalysts or transition-metal complexes) to control stereochemistry. Key steps include:
  • Reaction Optimization : Vary temperature, solvent polarity, and catalyst loading to maximize yield and enantiomeric excess (ee) .
  • Purification : Use chiral stationary-phase HPLC or supercritical fluid chromatography (SFC) to isolate the (R)-enantiomer .
  • Characterization : Validate purity via 1^1H/13^{13}C NMR, circular dichroism (CD), and X-ray crystallography. Cross-reference with authentic standards if available .

Q. What analytical techniques are critical for confirming the structural identity and purity of Metaterol, (R)-?

  • Methodological Answer : A tiered analytical approach is recommended:
  • Primary Characterization : High-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) to confirm molecular formula and functional groups.
  • Stereochemical Validation : Chiral HPLC with UV/Vis detection or polarimetry to quantify enantiomeric excess (ee) .
  • Purity Assessment : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to detect polymorphic impurities or solvates .

Q. How should researchers address variability in biological assay results for Metaterol, (R)- across different experimental models?

  • Methodological Answer :
  • Standardize Assay Conditions : Use validated cell lines (e.g., HEK293 for receptor-binding assays) and control for variables like passage number and culture medium .
  • Dose-Response Curves : Perform triplicate experiments with at least six concentration points to calculate EC50_{50}/IC50_{50} values. Use nonlinear regression models (e.g., Hill equation) for consistency .
  • Positive/Negative Controls : Include reference compounds (e.g., β2_2-adrenergic agonists) to benchmark activity .

Advanced Research Questions

Q. What strategies are effective for reconciling contradictory data on the metabolic stability of Metaterol, (R)- in preclinical studies?

  • Methodological Answer :
  • Systematic Review : Apply PICOT framework (Population: liver microsomes vs. in vivo models; Intervention: metabolic inhibitors; Comparison: species differences; Outcome: half-life; Time: incubation duration) to identify confounding variables .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity. Assess bias via funnel plots or Egger’s test .
  • Mechanistic Studies : Use CYP450 isoform-specific inhibitors or recombinant enzymes to isolate metabolic pathways .

Q. How can computational modeling enhance the understanding of Metaterol, (R)-'s receptor-binding kinetics?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., β2_2-adrenergic receptor) over ≥100 ns trajectories to identify key binding residues .
  • Free Energy Calculations : Apply MM-PBSA or alchemical methods to quantify binding affinity. Validate with experimental IC50_{50} data .
  • Docking Validation : Use multiple software (e.g., AutoDock Vina, Schrödinger Glide) to cross-verify pose predictions .

Q. What ethical and reproducibility safeguards are essential when conducting in vivo studies on Metaterol, (R)-?

  • Methodological Answer :
  • Ethical Compliance : Obtain IACUC approval; adhere to ARRIVE guidelines for reporting animal studies. Include sham-operated controls to isolate drug effects .
  • Data Transparency : Publish raw data (e.g., pharmacokinetic curves) in supplementary materials with detailed metadata .
  • Blinded Analysis : Ensure randomization of treatment groups and blinded outcome assessment to minimize bias .

Data Presentation and Reproducibility

Q. How should researchers structure tables and figures to clearly present dose-dependent effects of Metaterol, (R)-?

  • Methodological Answer :
  • Tables : Use Roman numerals for table titles. Include columns for dose, response (mean ± SEM), statistical significance (e.g., p<0.05), and sample size. Annotate footnotes for abbreviations .
  • Figures : Plot dose-response curves with log-scale x-axes. Use distinct symbols for in vitro vs. in vivo data. Provide raw data files in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.